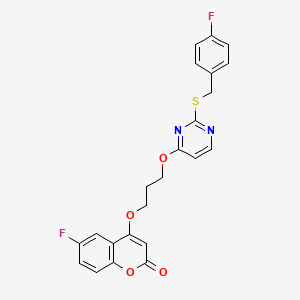
SARS-CoV-2-IN-53
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-53 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has shown promise in inhibiting the replication of the virus, making it a candidate for further research and development in the fight against COVID-19.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-53 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research and development protocols of different laboratories.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can result in compounds with altered chemical properties.
Scientific Research Applications
SARS-CoV-2-IN-53 has several scientific research applications, including:
Chemistry: The compound can be used as a tool to study the chemical properties and reactivity of potential antiviral agents.
Biology: Researchers can use this compound to investigate the biological mechanisms of viral inhibition and host-virus interactions.
Medicine: The compound holds potential as a therapeutic agent for treating COVID-19, pending further research and clinical trials.
Industry: this compound can be used in the development of antiviral drugs and diagnostic tools for detecting SARS-CoV-2.
Mechanism of Action
SARS-CoV-2-IN-53 exerts its effects by inhibiting the replication of SARS-CoV-2. The compound targets specific viral proteins and enzymes that are essential for the virus’s replication cycle. By binding to these molecular targets, this compound disrupts the viral replication process, thereby reducing the viral load in infected cells.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.
Favipiravir: Another nucleoside analog that inhibits viral RNA polymerase.
Uniqueness
SARS-CoV-2-IN-53 is unique in its specific mechanism of action and molecular targets. Unlike other antiviral compounds, this compound may offer a different mode of inhibition, making it a valuable addition to the arsenal of antiviral agents against COVID-19.
Properties
Molecular Formula |
C23H18F2N2O4S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-fluoro-4-[3-[2-[(4-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]oxypropoxy]chromen-2-one |
InChI |
InChI=1S/C23H18F2N2O4S/c24-16-4-2-15(3-5-16)14-32-23-26-9-8-21(27-23)30-11-1-10-29-20-13-22(28)31-19-7-6-17(25)12-18(19)20/h2-9,12-13H,1,10-11,14H2 |
InChI Key |
JKKULFTYKUEDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)OCCCOC3=CC(=O)OC4=C3C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)


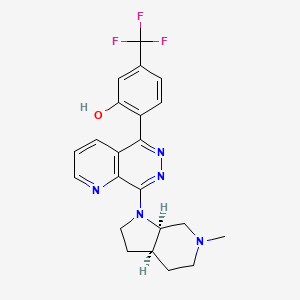
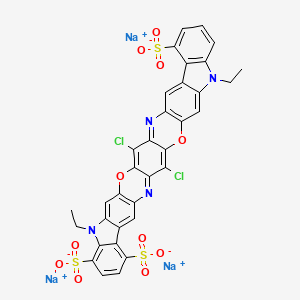
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
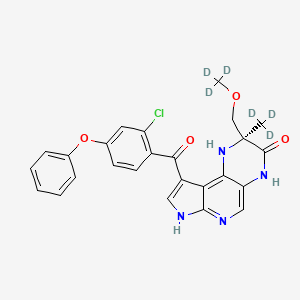
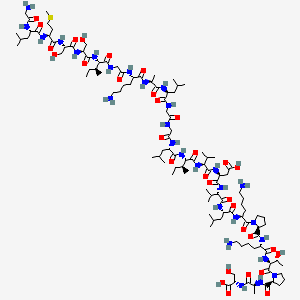
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
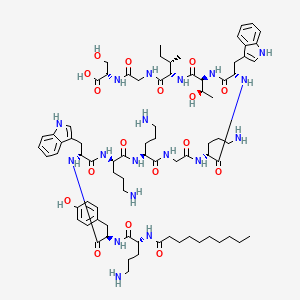
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

